![molecular formula C8H16Si B14678630 1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane CAS No. 35815-05-5](/img/structure/B14678630.png)
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane is a silicon-containing bicyclic compound. It is characterized by its unique structure, which includes a silicon atom integrated into a bicyclohexane framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for 1,3,3-Trimethyl-3-silabicyclo[31The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silicon-oxygen bonds.
Reduction: Reduction reactions can be employed to modify the silicon-containing framework.
Substitution: The silicon atom in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include fluoride ions for substitution reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions are typically mild, ensuring the stability of the bicyclic framework .
Major Products
The major products formed from these reactions include silicon-oxygen compounds, reduced silicon derivatives, and substituted bicyclic compounds. These products are valuable intermediates in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane involves its ability to participate in various chemical reactions due to the presence of the silicon atom. The silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethyl-3-germabicyclo[3.1.0]hexane: Similar in structure but contains a germanium atom instead of silicon.
1,3,3-Trimethyl-6-oxa-3-silabicyclo[3.1.0]hexane: Contains an oxygen atom in addition to the silicon atom.
Uniqueness
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane is unique due to its silicon-containing bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
35815-05-5 |
|---|---|
Fórmula molecular |
C8H16Si |
Peso molecular |
140.30 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-3-silabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H16Si/c1-8-4-7(8)5-9(2,3)6-8/h7H,4-6H2,1-3H3 |
Clave InChI |
SNPQZNIIFRZDSR-UHFFFAOYSA-N |
SMILES canónico |
CC12CC1C[Si](C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


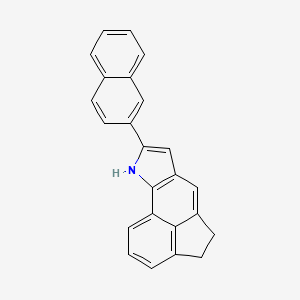


![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
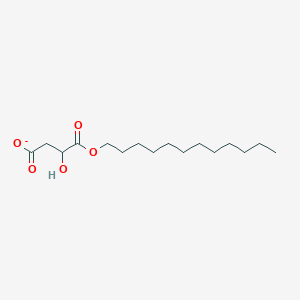
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
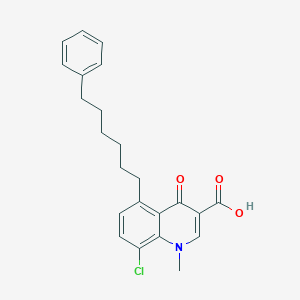
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
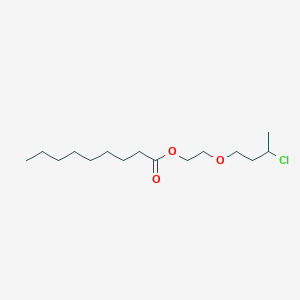

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
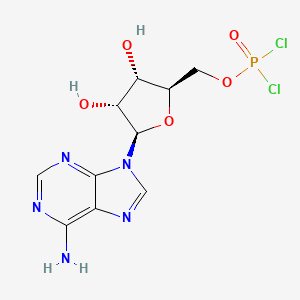
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
